N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at the 7-position and an acetamide moiety at the 3-position. The acetamide side chain is further modified with a 3-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-16-9-5-8-15(10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMFVAPFAUTKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and a β-keto ester, under acidic or basic conditions to form the thienopyrimidine ring system.
Phenyl Substitution:
Methoxyphenyl Substitution: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the thienopyrimidine core.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the acetamide can produce an amine.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Acetamide Modifications
Thienopyrimidine Core Modifications
- Sulfur vs. Oxygen Linkages: describes a compound with a thioether linkage (2-((3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl)-N-(3-methoxyphenyl)acetamide), which may confer redox activity absent in the target’s acetamide chain .
Physicochemical Properties
- Melting Points : Derivatives with halogen substituents (e.g., , MW 458.31) exhibit higher melting points (>250°C) due to strong intermolecular forces, whereas the target compound’s methoxy group may lower its melting point (predicted ~200–220°C) .
- Solubility : The 3-methoxyphenyl group enhances water solubility compared to halogenated or alkylated analogs, critical for oral bioavailability .
Biological Activity
N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic potential, supported by relevant data and case studies.
Structural Overview
The compound features a thieno[3,2-d]pyrimidine core, which is notable for its diverse pharmacological properties. The presence of a methoxyphenyl group and an acetamide moiety enhances its potential biological activities. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds with a thieno[3,2-d]pyrimidine framework exhibit significant antitumor properties. For example, derivatives of thieno[3,2-d]pyrimidines have shown efficacy against various cancer cell lines. A study highlighted that such compounds could reduce cell viability in cancer models like A549 (human lung adenocarcinoma) significantly when compared to standard treatments like cisplatin .
| Compound Type | Activity | Reference |
|---|---|---|
| Thieno[3,2-d]pyrimidine derivatives | Antitumor activity | |
| 4-substituted thieno[3,2-d]pyrimidines | Anti-inflammatory properties |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are common among thieno[3,2-d]pyrimidine derivatives. The introduction of various substituents at the 4-position of the thieno[3,2-d]pyrimidine core has been linked to enhanced anti-inflammatory activity.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with key enzymes involved in cellular signaling pathways, such as kinases and phosphodiesterases. This interaction could lead to alterations in cellular processes including apoptosis and immune responses.
Target Enzymes
While specific targets have yet to be confirmed for this compound, similar thieno[3,2-d]pyrimidines have shown activity against various kinases involved in cancer progression.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited dose-dependent cytotoxicity against A549 cells. The most potent derivative reduced cell viability by over 70% at concentrations as low as 50 µM after 24 hours of exposure .
- Comparative Analysis : A comparative study involving multiple thieno[3,2-d]pyrimidine derivatives found that those with methoxy substitutions showed enhanced selectivity towards cancer cells while maintaining lower toxicity levels in non-cancerous cells. This suggests a promising therapeutic index for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
